REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Cl)[C:3]=1[CH:4]=[O:5].C(N[CH:15]([CH3:17])C)(C)C.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[CH3:31][Si:32]([C:35]#[CH:36])([CH3:34])[CH3:33]>C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I.O1CCOCC1>[CH3:31][Si:32]([CH3:34])([CH3:33])[C:35]#[C:36][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:17]#[C:15][Si:32]([CH3:34])([CH3:33])[CH3:31])[C:3]=1[CH:4]=[O:5] |f:4.5.6|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
494 mg
|
Type
|
reactant
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.19 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
Pd(PhCN)2Cl2
|
Quantity
|
468 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
|
Name
|
CuI
|
Quantity
|
155 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a Schlenk flask
|
Type
|
CUSTOM
|
Details
|
sparged of oxygen for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
added to the Schlenk flask
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
Removal of an aliquot and analysis by GC
|
Type
|
WAIT
|
Details
|
After 24 h at 70° C.
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (110° C., 0.1 Torr)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC1=C(C=O)C(=CC=C1)C#C[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |